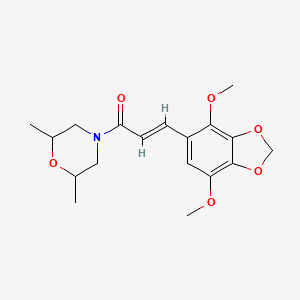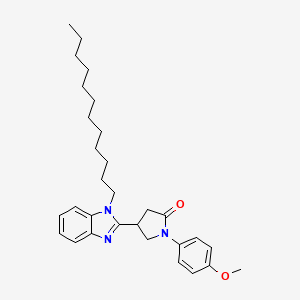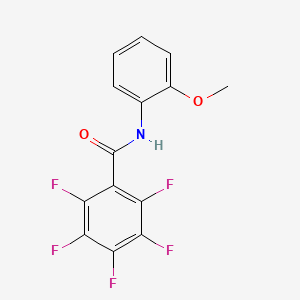![molecular formula C26H22N4S B11478384 2-{[(4,5-dibenzyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}quinoline](/img/structure/B11478384.png)
2-{[(4,5-dibenzyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[(4,5-dibenzyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}quinoline is a complex organic compound that features a quinoline core linked to a triazole ring through a sulfanyl bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4,5-dibenzyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}quinoline typically involves multi-step organic reactions. One common method includes the S-alkylation of 4,5-dibenzyl-4H-1,2,4-triazole-3-thiol with a halogenated quinoline derivative in the presence of a base such as cesium carbonate . The reaction conditions often require an inert atmosphere and controlled temperatures to ensure high yields and purity of the product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-{[(4,5-dibenzyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}quinoline can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The quinoline and triazole rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenated derivatives and strong bases or acids are typically used to facilitate substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced triazole derivatives, and various substituted quinoline and triazole compounds.
Wissenschaftliche Forschungsanwendungen
2-{[(4,5-dibenzyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}quinoline has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored as a potential therapeutic agent due to its unique structural features that may interact with biological targets.
Industry: Utilized in the development of new materials with specific electronic or photophysical properties.
Wirkmechanismus
The mechanism of action of 2-{[(4,5-dibenzyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}quinoline involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, while the quinoline core can intercalate with DNA or interact with protein active sites . These interactions can modulate biological pathways, leading to various therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **2-[(4,5-dibenzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-ethylphenyl)acetamide
- **2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetaldehyde
- **2-({4-benzyl-5-[(4-bromophenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,5-dimethylphenyl)acetamide
Uniqueness
2-{[(4,5-dibenzyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}quinoline is unique due to its specific combination of a quinoline core and a triazole ring linked by a sulfanyl bridge. This structure imparts distinct electronic and steric properties, making it a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C26H22N4S |
|---|---|
Molekulargewicht |
422.5 g/mol |
IUPAC-Name |
2-[(4,5-dibenzyl-1,2,4-triazol-3-yl)sulfanylmethyl]quinoline |
InChI |
InChI=1S/C26H22N4S/c1-3-9-20(10-4-1)17-25-28-29-26(30(25)18-21-11-5-2-6-12-21)31-19-23-16-15-22-13-7-8-14-24(22)27-23/h1-16H,17-19H2 |
InChI-Schlüssel |
FIWKQLOJDSMIGS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CC2=NN=C(N2CC3=CC=CC=C3)SCC4=NC5=CC=CC=C5C=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-{[(E)-(4-bromophenyl)methylidene]amino}-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B11478323.png)

![Methyl 6-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11478331.png)
![7-tert-butyl-4-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-b]pyridin-2(1H)-one](/img/structure/B11478333.png)
![N-[2-(1-adamantylthio)ethyl]-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide](/img/structure/B11478335.png)
![N-(4-aminophenyl)-6-chloro-3-fluoroimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B11478341.png)
![2-oxo-2-(2-phenyl-1H-indol-3-yl)-N-[4-(pyridin-2-ylmethyl)phenyl]acetamide](/img/structure/B11478342.png)
![2-{2-[(furan-2-ylmethyl)amino]-2-oxoethoxy}-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B11478345.png)
![methyl [2-(4,5-dimethoxy-2-{[(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]amino}phenyl)ethyl]carbamate](/img/structure/B11478346.png)
![N-[1,1,1,3,3,3-hexafluoro-2-(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)propan-2-yl]pyridine-3-carboxamide](/img/structure/B11478349.png)

![4-{5-[(2-chlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}-1,2,5-oxadiazol-3-amine](/img/structure/B11478363.png)
![N-(2-{[(2-ethoxyphenyl)carbonyl]amino}ethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11478364.png)
